Guanidine-15N3 Hydrobromide
CAS No.:
Cat. No.: VC0208411
Molecular Formula: CH₆Br¹⁵N₃
Molecular Weight: 142.96
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | CH₆Br¹⁵N₃ |
|---|---|
| Molecular Weight | 142.96 |
Introduction
Chemical and Physical Properties
Guanidine-15N3 Hydrobromide possesses distinct chemical and physical properties that make it suitable for specialized research applications. While the compound shares the basic guanidinium structure with other guanidine salts, its isotopic enrichment and bromide counterion confer unique characteristics.
Molecular Specifications
The molecular specifications of Guanidine-15N3 Hydrobromide are outlined in Table 1, which presents key parameters including molecular formula, molecular weight, and isotopic enrichment levels.
Table 1: Molecular Specifications of Guanidine-15N3 Hydrobromide
| Parameter | Specification |
|---|---|
| Molecular Formula | CH6Br15N3 |
| Molecular Weight | ~143.98 g/mol |
| Minimum Isotopic Enrichment | 98% 15N |
| Minimum Purity | 98.00% |
| Stability | ≥1 year under proper storage conditions |
The molecular weight differs from the standard guanidine hydrobromide due to the replacement of 14N with the heavier 15N isotope . Similar labeled compounds like [13C,15N3]-Guanidine hydrochloride salt have minimum isotopic enrichment specifications of 99% for 13C and 98% for 15N , which likely applies to the hydrobromide variant as well.
Spectroscopic Properties
Isotopic labeling significantly alters the spectroscopic profile of guanidinium compounds. For instance, standard guanidinium absorbs at approximately 1600 cm-1 in infrared spectroscopy due to a degenerate mode involving a combined CN3 antisymmetric stretch and NH2 scissor motion . In contrast, isotopically labeled guanidinium compounds such as Gdm-13C15N3 exhibit a red-shift of about 60 cm-1 in their absorption frequency . This spectral shift creates a clear window around the amide I' frequency, which is particularly valuable for protein studies.
The resonance Raman spectra of guanidinium compounds typically show strong enhancement in the intensity of a band located at approximately 1650 cm-1, which shifts to around 1620 cm-1 in deuterated species . For 15N-labeled guanidinium compounds, additional spectral shifts occur due to the heavier nitrogen atoms, creating distinctive spectroscopic signatures useful for analytical and mechanistic investigations.
Applications in Scientific Research
Spectroscopic Applications
Guanidine-15N3 Hydrobromide finds significant application in spectroscopic studies, particularly where spectral overlap presents analytical challenges. The isotopic labeling shifts the absorption frequencies of the compound, creating spectral windows that allow researchers to observe molecular interactions that would otherwise be obscured.
In infrared spectroscopy, particularly two-dimensional infrared spectroscopy (2D-IR), standard guanidinium salts present analytical challenges because their absorption at 1600 cm-1 overlaps with the amide I' band of proteins. Researchers have demonstrated that using isotopically labeled guanidinium compounds resolves this issue by shifting the guanidinium absorption band by approximately 60 cm-1, creating a clear spectral window for observing protein structural changes .
Protein Denaturation Studies
Perhaps the most significant application of guanidinium compounds is in protein denaturation studies. Guanidinium is one of the most effective chemical denaturants, but its mechanism of action has been the subject of extensive research. Studies using isotopically labeled guanidinium compounds have provided insights into how these compounds interact with proteins at the molecular level.
Research findings indicate that guanidinium likely denatures proteins through direct interactions with protein side chains rather than through indirect effects on solvent properties or hydrogen bonding with peptide groups . Spectroscopic studies using 2D-IR have revealed that guanidinium disrupts β-sheet structures more efficiently than α-helical structures, suggesting differential effects on various protein secondary structure elements .
The use of isotopically labeled compounds like Guanidine-15N3 Hydrobromide enables researchers to track these interactions with greater precision, particularly in spectroscopic investigations that would otherwise be compromised by signal overlap. This has led to improved understanding of denaturation mechanisms, which is crucial for applications ranging from protein folding studies to biotechnology and pharmaceutical research.
Research Findings on Guanidinium Denaturation Mechanisms
Differential Effects on Protein Secondary Structure
Research using 2D-IR spectroscopy with isotopically labeled guanidinium compounds has revealed significant differences in how guanidinium affects various protein secondary structure elements. These findings provide important insights into the molecular mechanisms of protein denaturation by guanidinium salts.
Table 2: Effects of Guanidinium on Different Protein Secondary Structures
| Secondary Structure | Effect of Guanidinium | Possible Mechanism |
|---|---|---|
| α-Helices | Limited disruption; structure largely maintained | Lower dependence on hydrophobic interactions; intrinsic helical propensity of amino acids; all hydrogen bonds are local and satisfied within the helix |
| β-Sheets | Efficient disruption; complete loss of structure | Greater dependence on hydrophobic interactions; presence of more dangling hydrogen bonds; inter-strand hydrogen bonding |
Studies have shown that upon denaturation with guanidinium, β-sheet proteins show a complete loss of β-sheet structure, whereas α-helical proteins maintain most of their secondary structure . This differential effect suggests that guanidinium disrupts β-sheets much more efficiently than α-helices, possibly because hydrophobic interactions are more important in β-sheets and because β-sheets have a larger number of dangling hydrogen bonds .
Comparison with Other Denaturants
Table 3: Comparison of Guanidinium and Urea Denaturation Effects
| Parameter | Guanidinium | Urea |
|---|---|---|
| Mechanism | Direct interaction with side chains; disruption of hydrophobic interactions | Hydrogen bonding with peptide groups |
| Effectiveness (cal/mol/M) | 1.9 to 4.1 | 1.1 to 2.1 |
| Effect on β-Sheets | Strong disruption | Moderate disruption |
| Effect on α-Helices | Limited disruption | Variable disruption |
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